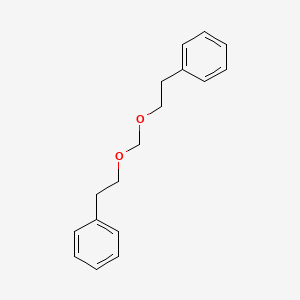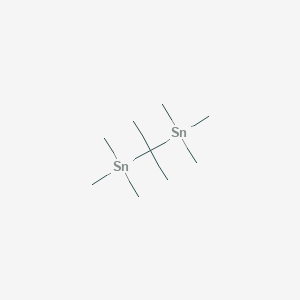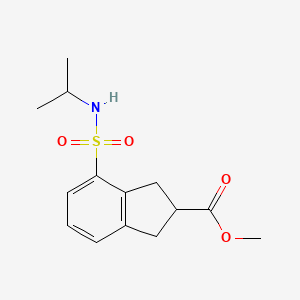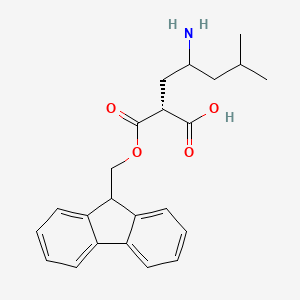
Bis(2-phenylethyloxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-phenylethyloxy)methane is an organic compound characterized by the presence of two phenylethyloxy groups attached to a central methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenylethyloxy)methane typically involves the reaction of benzyl alcohol with paraformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-phenylethyloxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylethyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
Bis(2-phenylethyloxy)methane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of bis(2-phenylethyloxy)methane involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyrazolyl)methane: Known for its biological activities and use in coordination chemistry.
Bis(indolyl)methane: Studied for its anticancer properties and use in organic synthesis.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industrial contexts .
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(2-phenylethoxymethoxy)ethylbenzene |
InChI |
InChI=1S/C17H20O2/c1-3-7-16(8-4-1)11-13-18-15-19-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Clave InChI |
BCYNMUASKVYIDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCOCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)

![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)






![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
